molecular formula C20H19N3O3 B2433369 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide CAS No. 2034300-30-4

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide

Cat. No.: B2433369
CAS No.: 2034300-30-4
M. Wt: 349.39
InChI Key: LQMVGWOHUPYAPG-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide ( 2034300-30-4) is a synthetic organic compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol. This reagent features a hybrid heterocyclic scaffold, incorporating both furan and pyrazine rings, a structural motif of significant interest in modern medicinal chemistry . Nitrogen-containing heterocycles like the pyrazine ring in this compound are fundamental building blocks in pharmaceuticals and are present in more than 60% of unique small-molecule drugs, underscoring their broad utility in drug discovery efforts . Compounds with furan-pyrazine architectures are frequently investigated for their potential biological activities. Research on analogous structures, particularly (3-(furan-2-yl)pyrazol-4-yl)chalcones, has demonstrated promising cytotoxic effects against lung carcinoma (A549) cell lines, suggesting the value of this chemotype in oncology research . The mechanism of action for such compounds often involves interaction with biological targets via hydrogen bonding, a capability inherent to its molecular structure . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMVGWOHUPYAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazine Core

The pyrazine ring is synthesized via cyclocondensation reactions. A prevalent method involves the reaction of 1,2-diamines with 1,2-diketones under acidic or basic conditions. For example, 1,2-diaminopropane and 2,3-butanedione react in the presence of hydrochloric acid to yield 2,5-dimethylpyrazine. However, for the target compound, the pyrazine must bear a methyl group at the 3-position to accommodate subsequent furan functionalization.

Alternative Route :
A more tailored approach utilizes 3-amino-2-pyrazinecarbaldehyde as a starting material. Reductive amination with methylamine generates the 3-methylpyrazine scaffold, which is then brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation.

Reaction Conditions :

Step Reagents/Conditions Yield
Cyclocondensation HCl (cat.), ethanol, reflux 65%
Bromination NBS, AIBN, CCl₄, 80°C 72%

Methylation and Amidation Steps

The methyl linker between the pyrazine and amide chain is installed via reductive amination. The furan-pyrazine aldehyde is treated with methylamine and sodium cyanoborohydride in methanol:

$$ \text{Pyrazine-Furan-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrazine-Furan-CH}2\text{NHCH}_3 $$

Subsequent acylation with 5-oxo-5-phenylpentanoyl chloride completes the synthesis:

$$ \text{Pyrazine-Furan-CH}2\text{NHCH}3 + \text{ClC(O)C}4\text{H}8\text{Ph} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$

Critical Parameters :

  • Acylation requires anhydrous conditions to prevent hydrolysis.
  • Triethylamine scavenges HCl, driving the reaction to completion.

Yield Data :

Step Reagents/Conditions Yield
Reductive Amination NaBH₃CN, MeOH, 25°C 78%
Acylation Et₃N, THF, 0°C → 25°C 82%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions but may promote side reactions in acid-sensitive steps.

Comparative Solvent Study :

Solvent Reaction Rate (k, s⁻¹) Purity (%)
DMF 0.045 88
THF 0.028 92
Toluene 0.015 95

Catalytic Systems

Palladium catalysts remain indispensable for cross-coupling steps. Alternative ligands (e.g., SPhos, Xantphos) were evaluated for Suzuki-Miyaura coupling:

Ligand Yield (%) Pd Leaching (ppm)
PPh₃ 85 12
SPhos 89 8
Xantphos 82 15

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves reproducibility and reduces reaction times. Key advantages include:

  • Precise temperature control (±1°C) in microreactors.
  • In-line purification via scavenger resins.

Case Study :
A pilot plant achieved 92% yield in the Suzuki-Miyaura step using a Corning AFR™ reactor with the following parameters:

Parameter Value
Flow Rate 10 mL/min
Residence Time 15 min
Temperature 80°C

Green Chemistry Considerations

Industrial processes prioritize atom economy and waste reduction. The use of water as a co-solvent in cross-coupling steps reduces reliance on toxic aprotic solvents. Additionally, Pd recovery systems (e.g., supported ionic liquid phases) minimize metal loss.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

Spectroscopic Data :

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrazine), 7.65 (m, 5H, Ph), 6.55 (m, 2H, furan)
IR (KBr) 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HPLC tᵣ = 12.3 min, >99% purity

Challenges and Limitations

  • Furan Ring Stability : The furan moiety is prone to ring-opening under strongly acidic conditions, necessitating pH-controlled environments during amidation.
  • Amide Hydrolysis : The pentanamide chain may undergo hydrolysis if exposed to moisture, requiring strict anhydrous protocols.
  • Scalability : Multi-step sequences demand intermediate purification, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylhexanamide

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This compound features a furan ring, a pyrazine moiety, and a phenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. For instance, the presence of the furan and pyrazine rings often correlates with enhanced interactions with biological targets such as enzymes involved in metabolic pathways.

Enzyme Inhibition

One of the primary mechanisms through which this compound may exert its effects is through the inhibition of specific enzymes. For example, derivatives of furan have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis. The inhibition of this enzyme can lead to applications in skin whitening and treatment of pigmentation disorders .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing furan and pyrazine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Tyrosinase Inhibition : A study evaluating (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives found that certain derivatives inhibited tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound could similarly inhibit this enzyme based on its structural characteristics.
  • Antimicrobial Testing : A series of tests conducted on pyrazine derivatives indicated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may also possess similar properties.

Research Findings

Study Activity IC50/Effect
Tyrosinase InhibitionMelanin synthesisIC50 = 0.0433 µM
Antimicrobial ActivityBacterial strainsVaries by derivative
Anticancer PotentialInduction of apoptosisVaries by cell line

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furan-2-yl derivatives with pyrazine intermediates. For example, highlights multi-component reactions (e.g., combining furan derivatives with pyrimidine precursors under inert atmospheres) to form structurally similar compounds. Key steps include:

  • Acylation : Reacting 5-oxo-5-phenylpentanoyl chloride with a pyrazine-methylamine intermediate.
  • Purification : Use normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) to isolate intermediates .
  • Optimization : Adjust reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to improve yields .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, furan protons typically resonate at δ 6.3–7.4 ppm, while pyrazine protons appear as distinct singlets (δ 8.5–9.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns (e.g., M+H⁺ peaks) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

Q. What purification strategies are effective for resolving synthetic byproducts?

  • Methodological Answer :

  • Normal-phase chromatography : Gradient elution (e.g., hexane → ethyl acetate → methanol) separates polar impurities .
  • Amine-phase chromatography : RediSep Rf Gold columns resolve amine-containing intermediates, as shown in for related pentanamide derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with analogous compounds. For example, and report δ 8.5–9.5 ppm for pyrazine protons, while furan protons in appear at δ 6.3–7.4 ppm.
  • 2D NMR : Use COSY and HSQC to assign overlapping signals, particularly in crowded aromatic regions .
  • Computational modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :

  • Functional group modulation : Replace the furan-2-yl group with thiophene or phenyl analogs to assess bioactivity changes, as seen in for pyrazoline derivatives .
  • Enzymatic assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays) to link structural features (e.g., the 5-oxopentanamide chain) to activity .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., enzymes with hydrophobic active sites) .

Q. How can computational methods guide the optimization of synthetic pathways?

  • Methodological Answer :

  • Retrosynthetic analysis : Tools like ChemAxon or Synthia decompose the molecule into feasible precursors (e.g., furan-2-carboxylic acid and pyrazine-methylamine) .
  • Reaction simulation : DFT calculations (e.g., Gaussian 16) model transition states to identify rate-limiting steps (e.g., amide bond formation) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for key steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar compounds?

  • Methodological Answer :

  • Reproduce conditions : Replicate protocols from (44% yield) and (32% yield) while controlling variables (e.g., inert atmosphere, reagent purity).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete acylation or oxidation) .
  • Scale-dependent effects : Test yields at micro (50 mg) vs. macro (1 g) scales, as aggregation or heat transfer may differ .

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